L-Leucine-d10

Isotopic purity Quality control Mass spectrometry

This is L-Leucine-d10 (CAS 106972-44-5), a critical analytical tool for LC-MS/MS and protein NMR, not a therapeutic. Its +10 Da mass shift ensures precise quantification of L-leucine in complex matrices. The high isotopic purity (≥98 atom % D) is essential for reliable metabolic flux analysis and spectral resolution. Procurement of the exact isotopologue is mandatory; unlabeled or alternative labeled leucines will compromise experimental data.

Molecular Formula C6H13NO2
Molecular Weight 141.23 g/mol
CAS No. 106972-44-5
Cat. No. B008898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine-d10
CAS106972-44-5
Molecular FormulaC6H13NO2
Molecular Weight141.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D
InChIKeyROHFNLRQFUQHCH-ZWFPVXGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucine-d10 (CAS 106972-44-5): Deuterated Amino Acid Internal Standard for LC-MS Quantification


L-Leucine-d10 (CAS 106972-44-5) is a perdeuterated stable isotope-labeled analog of the essential branched-chain amino acid L-leucine, in which all ten hydrogen atoms of the leucine side chain and α-carbon are substituted with deuterium . With a molecular weight of 141.23 g/mol and a characteristic mass shift of M+10 relative to unlabeled L-leucine (131.17 g/mol), this compound is specifically designed for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications for the accurate quantification of endogenous L-leucine in biological matrices . The compound is supplied with an isotopic enrichment specification of 98 atom % D and chemical purity ≥99%, ensuring reliable performance in quantitative analytical workflows .

Why Unlabeled L-Leucine or Alternative Isotopologs Cannot Substitute for L-Leucine-d10 in Quantitative MS Assays


Stable isotope-labeled internal standards are essential for correcting matrix effects, ionization variability, and extraction losses in LC-MS/MS quantification [1]. However, not all isotopically labeled leucine analogs are functionally equivalent. L-Leucine-d10 provides a +10 Da mass shift, ensuring baseline chromatographic resolution from the endogenous analyte and eliminating isotopic cross-talk that can occur with lower-mass-shift analogs such as L-leucine-d3 (+3 Da) [2]. Furthermore, carbon-labeled alternatives like L-leucine-13C6 offer a +6 Da mass shift but differ in cost profile, synthetic accessibility, and compatibility with multi-analyte panels where 13C-channel overlap must be carefully managed . The choice of deuterated internal standard directly impacts assay accuracy, precision, and the ability to meet regulatory validation criteria for bioanalytical method development.

L-Leucine-d10 Quantitative Differentiation Evidence: Isotopic Purity, Stability, and Mass Spectrometry Performance


Isotopic Enrichment of L-Leucine-d10: 98 Atom % D Specification Across Major Suppliers

L-Leucine-d10 is commercially supplied with a standardized isotopic enrichment specification of 98 atom % D, as documented by multiple independent suppliers including Sigma-Aldrich, CDN Isotopes, and Cambridge Isotope Laboratories . This specification quantifies the percentage of deuterium atoms occupying the ten labeled positions relative to total hydrogen content, ensuring that the internal standard signal is predominantly confined to the M+10 channel . In contrast, lower-specification deuterated analogs or custom-synthesized materials may exhibit variable isotopic enrichment, introducing quantification bias from residual unlabeled or partially labeled species.

Isotopic purity Quality control Mass spectrometry

Hydrogen-Deuterium Exchange Stability of L-Leucine-d10 Under Physiological Conditions

The carbon-deuterium (C-D) bonds in L-Leucine-d10 are resistant to exchange under most physiological conditions, enabling the deuterium label to persist throughout biological experiments without back-exchange to hydrogen . This contrasts with labile deuterium labels on heteroatoms (e.g., N-D or O-D bonds), which undergo rapid exchange in aqueous biological environments, compromising tracer fidelity. The metabolic stability of C-D bonds ensures that the mass shift remains intact during sample preparation, chromatographic separation, and mass spectrometric detection.

Metabolic tracing Isotope exchange Biological stability

Mass Shift Differentiation: M+10 for L-Leucine-d10 vs M+6 for L-Leucine-13C6 in Multi-Analyte LC-MS Panels

L-Leucine-d10 produces a mass shift of +10 Da (M+10) relative to unlabeled L-leucine (m/z 132 → m/z 142 for [M+H]+), whereas the carbon-labeled analog L-leucine-13C6 yields a +6 Da mass shift . In targeted metabolomics panels containing multiple branched-chain amino acids (leucine, isoleucine, valine) and their metabolites, the larger mass shift provided by d10-labeling reduces the risk of isotopic overlap between the internal standard channel and endogenous isotopic peaks from co-eluting compounds [1]. This is particularly relevant for isoleucine, which shares the same nominal mass as leucine and requires chromatographic separation; the +10 Da window provides cleaner baseline resolution than a +3 Da or +6 Da shift.

Mass spectrometry Isotopic interference Internal standard selection

Chemical Purity Specification: ≥99% for L-Leucine-d10 vs ≥95% for Alternative Supplier Formulations

Multiple authoritative suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, specify chemical purity of ≥99% for L-Leucine-d10 as determined by chromatographic purity (CP) analysis . In contrast, some alternative vendors supply L-Leucine-d10 with purity specifications of ≥95% . The 4% absolute difference in chemical purity translates to a potential 4% systematic bias in quantification if impurities co-elute and contribute to the internal standard signal or if non-volatile impurities affect ionization efficiency.

Chemical purity Quality assurance Procurement specification

L-Leucine-d10 (CAS 106972-44-5) Optimal Application Scenarios for Scientific and Industrial Use


Quantitative LC-MS/MS Analysis of Branched-Chain Amino Acids in Clinical Metabolomics

L-Leucine-d10 serves as the internal standard for accurate quantification of plasma or serum leucine in clinical metabolomics studies investigating insulin resistance, diabetes, and metabolic syndrome. The +10 Da mass shift ensures baseline resolution from endogenous leucine and its isomers, while the 98 atom % D enrichment provides consistent instrument response across batches. This application leverages the C-D bond stability to prevent back-exchange during sample preparation, derivatization, and LC separation [1].

Protein Turnover and Stable Isotope Tracer Studies in Cell Culture and Animal Models

L-Leucine-d10 is employed as a metabolic tracer in protein synthesis and degradation studies using stable isotope labeling by amino acids in cell culture (SILAC) or in vivo labeling approaches. The perdeuteration (d10) provides sufficient mass increment to distinguish newly synthesized proteins from the pre-existing proteome without the chromatographic retention time shifts sometimes observed with 13C-labeled analogs in reversed-phase LC [1]. The standardized 98 atom % D enrichment ensures reproducible incorporation kinetics across independent experiments.

Bioanalytical Method Development and Validation Under Regulatory Guidelines

L-Leucine-d10 with ≥99% chemical purity specification is the preferred internal standard for LC-MS/MS bioanalytical methods intended for regulatory submission (FDA, EMA, ICH M10). The high purity specification reduces the need for additional purity correction factors in calibration curve calculations and supports demonstration of method specificity during validation. The commercial availability of batch-specific certificates of analysis from major suppliers provides the documentation trail required for GLP-compliant studies .

Multi-Analyte Amino Acid Panels Requiring Minimal Isotopic Cross-Talk

In targeted metabolomics workflows that simultaneously quantify leucine, isoleucine, valine, and their downstream metabolites, L-Leucine-d10 is selected over L-Leucine-d3 or L-Leucine-13C6 because the +10 Da mass shift minimizes the risk of isotopic overlap with the M+1, M+2, or M+3 natural abundance peaks of co-eluting isobaric species. This is particularly advantageous when chromatographic resolution of leucine and isoleucine is incomplete, as the wider mass window provides an orthogonal dimension of selectivity [1].

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